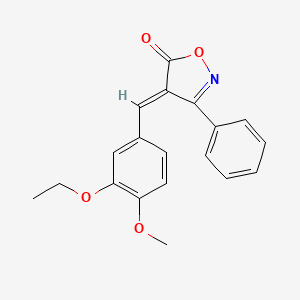![molecular formula C17H12N4O2 B5502420 N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)
N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2,4-triazol-4-amine derivatives typically involves the reaction of amino-triazole with various aldehydes or ketones to form Schiff bases or their equivalents. For example, Panchal and Patel (2011) detailed the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amines through cyclization reactions, showcasing the flexibility of triazole compounds in forming diverse structures (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by spectroscopic methods, including NMR and IR spectroscopy, as well as X-ray crystallography. For instance, Al‐Azmi and Mahmoud (2020) synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives, confirming their structure via spectroscopic analyses and X-ray analysis for a methyl derivative, illustrating the typical planar nature of triazole rings and their capacity for diverse substitution patterns (Al‐Azmi & Mahmoud, 2020).
Chemical Reactions and Properties
Triazole derivatives participate in various chemical reactions, leveraging the reactivity of the triazole ring. The study by Amareshwar, Mishra, and Ila (2011) on the versatility of oxazol-5-one derivatives for the synthesis of heterocycles demonstrates the reactive nature of nitrogen-containing rings, similar to triazoles, in forming complex structures (Amareshwar, Mishra, & Ila, 2011).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. The synthesis and characterization studies typically include these aspects to understand the compound's behavior in different environments.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interaction with other molecules, are key aspects of triazole derivatives. The antimicrobial and antiproliferative activities of some triazole compounds, as discussed by Stefely et al. (2010), highlight the bioactive potential of this class of compounds, pointing towards their chemical interactions with biological targets (Stefely et al., 2010).
科学的研究の応用
Chemical Synthesis and Reactivity
A study by Majireck and Weinreb (2006) explored the ruthenium-catalyzed [3 + 2]-cycloaddition of azides with internal alkynes, resulting in 1,4,5-trisubstituted-1,2,3-triazoles, demonstrating the chemical utility of triazoles in synthesizing complex organic compounds (M. M. Majireck & S. Weinreb, 2006).
Antimicrobial and Cytotoxic Activity
Noolvi et al. (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and tested their antimicrobial and cytotoxic properties, illustrating the potential of such compounds in developing new antimicrobial agents (M. Noolvi et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Ge et al. (2008) reported on bipolar molecules derived from triphenylamine and benzimidazole for use in highly efficient single-layer OLEDs, showcasing the application of such compounds in advanced electronic devices (Z. Ge et al., 2008).
Antimicrobial Agents Development
Al-Azmi and Mahmoud (2020) developed novel triazol-benzene derivatives with demonstrated antimicrobial activities, indicating the potential of these compounds in medical and pharmaceutical applications (Amal Al‐Azmi & H. Mahmoud, 2020).
Coordination Complexes and Catalytic Applications
Schweinfurth et al. (2013) synthesized coordination complexes of Ni(II) with triazole ligands, examining their structural, magnetometric, spectroscopic, and theoretical aspects, which can be applied in catalysis and material science (David Schweinfurth et al., 2013).
Polymer Science and Material Chemistry
Li et al. (2012) discussed the synthesis of a polymeric complex with HgCl2 involving a triazol-amine derivative, contributing to the field of polymer science and material chemistry (Yan-An Li et al., 2012).
特性
IUPAC Name |
(E)-1-(3-phenyl-1,4-benzodioxin-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-2-6-13(7-3-1)17-16(10-20-21-11-18-19-12-21)22-14-8-4-5-9-15(14)23-17/h1-12H/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVWLXFFYHFSAY-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)C=NN4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3O2)/C=N/N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)



![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)
![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)
![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)
![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)
